molecular formula C12H15Cl2N B8260484 Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl-

Cat. No.: B8260484
M. Wt: 244.16 g/mol
InChI Key: LGUUMTDTYQQWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- is a synthetic organic compound characterized by the presence of a benzene ring substituted with ethanamine, two chlorine atoms at the 3 and 4 positions, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- typically involves multi-step organic reactions One common method includes the alkylation of 3,4-dichlorobenzene with an appropriate alkylating agent, followed by amination to introduce the ethanamine group

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dichloro-N-methyl-beta-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Benzeneethanamine, N-methyl-
  • Benzeneethanamine, 3,4-dichloro-
  • Benzeneethanamine, beta-2-propen-1-yl-

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c1-3-4-10(8-15-2)9-5-6-11(13)12(14)7-9/h3,5-7,10,15H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUUMTDTYQQWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC=C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.